1,6,7-Trimethylpteridin-4-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102236-40-8 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1,6,7-trimethylpteridin-4-imine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)13-9-7(12-5)8(10)11-4-14(9)3/h4,10H,1-3H3 |
InChI Key |
NDBXGHSBNSJMBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,6,7 Trimethylpteridin 4 Imine
De Novo Synthesis Strategies and Reaction Pathways
The construction of the pteridine (B1203161) ring system from acyclic or simpler cyclic precursors is the cornerstone of accessing compounds like 1,6,7-trimethylpteridin-4-imine. The primary strategies involve the sequential or convergent assembly of the pyrimidine (B1678525) and pyrazine (B50134) rings.
Multi-Component Reactions (MCRs) for Pteridine Imine Ring System Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient route to complex heterocyclic structures. While no specific MCR has been documented for the direct synthesis of this compound, the principles of imine-based MCRs can be applied. patsnap.com
A hypothetical MCR for this target could involve the reaction of a suitable 1,2-dicarbonyl compound, an aminopyrimidine derivative, and an amine source. For instance, a three-component reaction between 3,4-pentanedione, a 1-methyl-5,6-diaminopyrimidine precursor, and an external amine or ammonia (B1221849) could theoretically construct the desired framework in a convergent manner. The reaction would likely proceed through a series of imine/enamine formations and subsequent cyclization steps. nih.gov The development of such a reaction would be advantageous due to its atom economy and operational simplicity.
Condensation and Cyclization Protocols
The most established methods for pteridine synthesis rely on the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, a method known as the Gabriel-Isay synthesis. orientjchem.org For the target molecule, this would involve the cyclocondensation of 1-methyl-4,5-diaminopyrimidine-2(1H)-imine (or a protected version) with 3,4-pentanedione (also known as acetylacetone). wikipedia.org The reaction is typically performed under mild acidic or basic conditions to facilitate the initial Schiff base formation followed by intramolecular cyclization and dehydration to form the aromatic pyrazine ring.
An alternative and highly regioselective approach is the Timmis synthesis . orientjchem.orgnih.gov This method involves the base-catalyzed condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group. orientjchem.org To synthesize the 6,7-dimethylpteridine core, a 1-methyl-2-imino-5-nitroso-6-aminopyrimidine would be reacted with 2-butanone. The nitroso group serves as an in-situ precursor to one of the pyrazine nitrogen atoms, ensuring a specific orientation of the final substituents.
The choice between these classical methods often depends on the availability of the starting materials and the desired regiochemical outcome, especially when using unsymmetrical dicarbonyl compounds.
| Starting Material 1 | Starting Material 2 | Method | Key Feature |
| 1-Methyl-4,5-diaminopyrimidine-2(1H)-imine | 3,4-Pentanedione | Gabriel-Isay | Direct condensation, potential for regioisomers with unsymmetrical dicarbonyls. orientjchem.org |
| 1-Methyl-2-imino-5-nitroso-6-aminopyrimidine | 2-Butanone | Timmis | High regioselectivity due to the nature of the condensation. orientjchem.orgnih.gov |
Functional Group Interconversions and Derivatization Approaches
Once the core pteridine imine structure is formed, further modifications can be achieved through functional group interconversions.
Modifications at the 4-Imine Moiety
The 4-imine group is a key reactive site on the this compound molecule. Its reactivity is analogous to simpler imines but is modulated by the electron-deficient nature of the pteridine ring system.
Conversion to 4-Oxo-Pteridine (Pteridinone): The imine can be hydrolyzed to the corresponding 4-oxo derivative, 1,6,7-trimethylpteridin-4(3H)-one (a pterin), under aqueous acidic or basic conditions. This conversion is often facile, reflecting the stability of the resulting amide within the pyrimidine ring.
Conversion to 4-Amino-Pteridine: The imine can be reduced to the corresponding secondary amine, 4-amino-1,6,7-trimethylpteridine. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165), although imines are generally less reactive than their ketone counterparts. Catalytic hydrogenation (e.g., H₂/Pd) is another viable method. nih.gov
Conversion from 4-Chloro-Pteridine: A common alternative route to the 4-imino or 4-amino functionality involves the nucleophilic substitution of a 4-chloropteridine (B1599579) intermediate. The 1,6,7-trimethylpteridin-4-one can be converted to 4-chloro-1,6,7-trimethylpteridine using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.netthieme.de Subsequent reaction with ammonia or an amine source would yield the desired 4-imino or 4-amino product. This two-step process (chlorination followed by amination) is a versatile method for introducing various nitrogen-based substituents at the C4 position.
Substituent Effects on Synthesis Efficiency
The three methyl groups on the pteridine ring are expected to influence the synthesis and reactivity of the molecule through electronic and steric effects.
Steric Effects: While methyl groups are relatively small, the 7-methyl group could provide some steric hindrance to the approach of reagents at the adjacent N8 position or the C7a bridgehead position. During synthesis via condensation, the steric profile of the methyl-substituted dicarbonyl precursor (3,4-pentanedione) could influence the rate of cyclization compared to a simpler dicarbonyl like glyoxal.
Catalytic Systems in the Synthesis of this compound
Catalysis plays a crucial role in several stages of the synthesis of this compound, from the initial condensation to subsequent functional group modifications.
The formation of the pteridine ring via condensation protocols like the Gabriel-Isay or Timmis syntheses is often facilitated by either acid or base catalysis. nih.govnih.gov
Acid Catalysis: Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂, Gd(OTf)₃) can activate the carbonyl group of the dicarbonyl component, making it more susceptible to nucleophilic attack by the diaminopyrimidine. nih.govmdpi.com This accelerates the initial condensation step.
Base Catalysis: Bases are essential for the Timmis reaction, where they are required to generate the carbanion from the active methylene compound. orientjchem.org
For functional group interconversions, a different set of catalysts is employed. The reduction of the 4-imine to a 4-amine is commonly performed using heterogeneous catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov Furthermore, the field of biocatalysis offers enzymatic alternatives, such as engineered imine reductases (IREDs), which can perform stereoselective reductions of imines to amines. orientjchem.org
| Catalyst Type | Example(s) | Synthetic Step | Function |
| Brønsted Acid | Acetic Acid | Condensation/Cyclization | Activates carbonyl group for nucleophilic attack. nih.gov |
| Lewis Acid | ZnCl₂, Gd(OTf)₃ | Condensation/Cyclization | Coordinates to and activates carbonyl oxygen. nih.govmdpi.com |
| Base | K₂CO₃, Pyridine | Timmis Synthesis | Deprotonates active methylene compound. orientjchem.org |
| Metal Catalyst | Pd/C, PtO₂ | Imine Reduction | Catalyzes hydrogenation of the C=N bond. nih.gov |
| Biocatalyst | Imine Reductase (IRED) | Imine Reduction | Enzymatic, often stereoselective, reduction to an amine. orientjchem.org |
Emerging Synthetic Techniques and Green Chemistry Considerations
The pursuit of sustainable chemical manufacturing has led to the exploration of emerging synthetic techniques that align with the principles of green chemistry. These methods aim to reduce waste, minimize energy consumption, and use less hazardous substances. While the scientific literature does not currently contain specific studies detailing the application of these modern techniques to the synthesis of this compound, the broader field of heterocyclic chemistry, particularly the synthesis of pyrimidine and pteridine derivatives, has seen significant advancements. These developments offer a prospective outlook on more environmentally benign routes to pteridine-based compounds.
Key emerging techniques that hold potential for the synthesis of pteridine structures include ultrasound-assisted synthesis, microwave irradiation, and flow chemistry. These methods are known to enhance reaction rates, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. nih.govscirp.orgyoutube.com
Ultrasound-Assisted Synthesis Ultrasonic irradiation has become an increasingly important tool in the synthesis of heterocyclic scaffolds like pyrimidines, which form the core of the pteridine structure. nih.gov The application of ultrasound can dramatically reduce reaction times and increase product yields compared to conventional heating methods. For instance, in the synthesis of various pyrimidine derivatives, the use of ultrasound has been shown to decrease reaction times from hours to minutes and significantly improve yields. nih.gov This efficiency is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and accelerates chemical reactions.
One-Pot and Multicomponent Reactions One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent a highly efficient and sustainable approach. youtube.com This strategy minimizes chemical waste by eliminating the need for purification of intermediate products, thus saving time and resources. youtube.com The development of one-pot multicomponent reactions for synthesizing substituted pyridines and other heterocycles showcases the potential for creating complex molecules like pteridines in a more atom-economical and environmentally friendly manner. nih.gov
While direct experimental data for this compound is lacking, the successful application of these green techniques to its core chemical scaffolds suggests a promising direction for future research. The adoption of ultrasound, microwave, and one-pot strategies could lead to more efficient and sustainable synthetic routes for this and other pteridine derivatives.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Representative Pyrimidine Derivatives nih.gov
| Entry | Product | Method | Reaction Time | Yield (%) |
| 1 | Indolin-2-one coupled pyrimidine (Step 1) | Conventional | 240-360 min | 58-78 |
| Ultrasound | 15-25 min | 88-92 | ||
| 2 | 2-aminopyrimidine intermediate (Step 2) | Conventional | 240-360 min | 55-70 |
| Ultrasound | 20-30 min | 80-88 |
This table illustrates the general advantages of ultrasound-assisted synthesis for pyrimidine-related compounds, as specific data for this compound is not available.
Chemical Reactivity and Mechanistic Investigations of 1,6,7 Trimethylpteridin 4 Imine
Electrophilic and Nucleophilic Characteristics of the 4-Imine Functionality
The 4-imine group of 1,6,7-trimethylpteridin-4-imine exhibits dual reactivity, acting as both an electrophile and a nucleophile. The nitrogen atom of the imine possesses a lone pair of electrons, rendering it nucleophilic. nih.gov This nucleophilicity can be engaged in reactions with electrophiles, such as acid chlorides, leading to the formation of N-acyliminium intermediates. nih.gov
Conversely, the imine carbon is electrophilic, a characteristic that can be significantly enhanced by protonation of the imine nitrogen with a Brønsted acid. nih.gov This protonation generates a highly reactive iminium cation, which is susceptible to attack by a wide range of nucleophiles. nih.gov Generally, imines are considered less electrophilic than their corresponding ketones or aldehydes due to the less favorable generation of a negative charge on the nitrogen upon nucleophilic attack. nih.gov However, acid catalysis effectively overcomes this lower reactivity. nih.gov
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
This compound, containing an imine functionality, is a potential candidate for participating in cycloaddition reactions. Imines can act as azadienes or dienophiles in such transformations. nih.gov
A significant class of cycloadditions involving imine-containing compounds is the 1,3-dipolar cycloaddition. rsc.orgwikipedia.orgnumberanalytics.com In these reactions, an azomethine ylide, which can be generated from the imine, acts as a 1,3-dipole and reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.comnih.gov These reactions are known for their high regio- and stereoselectivity and can be catalyzed by metal complexes to achieve enantioselectivity. nih.govfrontiersin.org The development of such catalytic enantioselective 1,3-dipolar cycloadditions is a major area of research for the synthesis of complex, biologically relevant molecules. rsc.orgnih.gov
Furthermore, the pteridine (B1203161) system can be involved in Diels-Alder type reactions. acsgcipr.org Inverse electron demand Diels-Alder reactions, where the heterocyclic ring acts as an electron-poor diene, are particularly common for nitrogen-containing heterocycles like pyrimidines and triazines. acsgcipr.org These reactions often involve the extrusion of a small molecule from the initial adduct to form an aromatic system. acsgcipr.org The reactivity of thiophene, a heteroaromatic ring, in Diels-Alder reactions has been shown to be significantly influenced by Lewis acid catalysis and solvent choice. mdpi.com
Hydrogenation and Reduction Pathways of the Imine Bond
The carbon-nitrogen double bond of the 4-imine functionality in this compound is susceptible to hydrogenation and reduction, leading to the corresponding amine. This transformation is of significant synthetic importance for the preparation of various amines. thieme-connect.de
Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of imines. thieme-connect.deyoutube.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comyoutube.com The reaction occurs on the surface of the metal catalyst, where both the imine and hydrogen are adsorbed. youtube.comyoutube.com This method is generally effective for reducing imines to amines. youtube.com The stereochemistry of catalytic hydrogenation is typically syn-addition, meaning both hydrogen atoms add to the same face of the C=N double bond. youtube.com
Chemical Reduction: Chemical reducing agents can also be employed to reduce the imine bond. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. youtube.com LiAlH₄ is a more powerful reducing agent than NaBH₄ and is capable of reducing nitriles as well as imines. youtube.com Another specialized reagent, sodium cyanoborohydride (NaBH₃CN), is particularly useful for the reductive amination of aldehydes and ketones, where an imine is formed in situ and subsequently reduced. youtube.com
Biocatalytic Reduction: Enzymes, particularly imine reductases (IREDs), offer a green and highly selective alternative for imine reduction. acs.orgnih.gov These enzymes catalyze the asymmetric reduction of imines to produce chiral amines with high enantiomeric excess. acs.orgnih.gov The reduction of 2-methyl-1-pyrroline (B1218662) to (S)-2-methylpyrrolidine is an example of such a biocatalytic transformation. nih.gov
The general mechanism for imine reduction involves the addition of a hydride (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion. youtube.com
Isomerization and Tautomerism Studies
The structure of this compound allows for the possibility of tautomerism, a form of constitutional isomerism where isomers readily interconvert through the migration of a proton. wikipedia.org For pteridin-4-imines, the most relevant tautomeric equilibrium is the amino-imino tautomerism.
This involves the migration of a proton between the exocyclic imine nitrogen and a ring nitrogen, typically N3. The equilibrium between the 4-imino and 4-amino tautomers is a key aspect of the chemistry of related heterocyclic systems like 4-pyrimidone. chemicalbook.com
Theoretical studies on similar systems, such as 4-pyridone, have been conducted to determine the relative stabilities of the tautomers. wayne.edu In the gas phase, calculations have shown that for the 2-pyridone/2-hydroxypyridine system, the pyridone form is slightly more stable. wayne.edu For the 4-pyridone/4-hydroxypyridine (B47283) system, theoretical estimates suggest that 4-hydroxypyridine is more stable than 4-pyridone. wayne.edu The stability can be influenced by solvent effects.
In the solid state, derivatives of 4-hydroxypyrimidine (B43898) show a strong preference for the keto tautomer. nih.gov However, different tautomeric forms can be crystallized depending on the conditions. For example, 2-amino-5,6-dimethyl-4-hydroxypyrimidine can crystallize in two different forms, one containing only the 1H-keto tautomer and another containing a 1:1 ratio of the 1H-keto and 3H-keto tautomers. nih.gov These studies highlight the subtle energetic balance that governs tautomeric equilibria in such heterocyclic systems.
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity of this compound. These analyses help in understanding reaction mechanisms, predicting product distributions, and optimizing reaction conditions.
Kinetics of Imine Formation and Hydrolysis: The formation of imines is a reversible process, and its kinetics can be studied to determine rate constants for both the forward (formation) and reverse (hydrolysis) reactions. nih.gov For instance, the formation of dynamic Schiff base libraries has been investigated using UV-Vis and NMR spectroscopy to determine the rate and equilibrium constants. nih.gov Such studies often reveal that the reaction proceeds through a second-order bimolecular mechanism. nih.gov
Thermodynamic Control in Reactions: In many reactions involving imines, a distinction can be made between kinetically and thermodynamically controlled products. researchgate.netnih.gov For example, in the reaction of an azomethine ylide with a fullerene, two different adducts were formed, one being the kinetic product and the other the more thermodynamically stable isomer. researchgate.net Similarly, in dynamic imine libraries, one imine may form faster (kinetic product), while another is more stable at equilibrium (thermodynamic product). nih.gov
Thermodynamics of Hydrogenation: The thermodynamics of imine hydrogenation have also been a subject of study. The Gibbs free energy changes for the transfer of a hydride ion and a proton from various amine donors to imine acceptors have been determined, providing a thermodynamic scale for these reactions. nih.gov These data are valuable for predicting the feasibility and driving force of hydrogenation reactions.
Intermolecular and Intramolecular Reaction Dynamics
The reactivity of this compound is governed by both intermolecular and intramolecular interactions, which dictate the course of various chemical transformations.
Intermolecular Reactions: Intermolecular reactions involve the interaction of this compound with other molecules. A prime example is the 1,3-dipolar cycloaddition, where an azomethine ylide derived from the imine reacts with an external dipolarophile. rsc.orgnih.gov The efficiency and selectivity of these reactions can be influenced by catalysts and reaction conditions. frontiersin.org Hydrogen bonding between the pteridine and other molecules, such as solvents or reactants, can also play a significant role in its reactivity and solubility. nih.gov For instance, intermolecular hydrogen bonds can decrease the solubility of pteridines in water. nih.gov
Intramolecular Reactions: Intramolecular reactions occur within a single molecule of a this compound derivative. A notable example is the intramolecular Diels-Alder reaction, where a diene and a dienophile functionality within the same molecule react to form a cyclic product. masterorganicchemistry.com These reactions are particularly efficient for forming five- and six-membered rings. masterorganicchemistry.com The tether connecting the diene and dienophile plays a crucial role in the feasibility and outcome of the reaction. masterorganicchemistry.com Intramolecular proton transfer is the basis of the tautomerism observed in this system, as discussed in section 3.4. chemicalbook.com
The dynamics of these reactions, including the formation of intermediates and transition states, are essential for a complete understanding of the chemical behavior of this compound.
Structure-Reactivity Relationships within this compound Derivatives
The reactivity of this compound can be systematically modified by introducing different substituents onto the pteridine ring or the imine nitrogen. Understanding the relationship between the structure of these derivatives and their reactivity is crucial for designing molecules with specific chemical properties.
Electronic Effects: The electronic nature of substituents has a profound impact on the electrophilicity and nucleophilicity of the molecule. Electron-donating groups will increase the electron density on the pteridine ring and the imine nitrogen, enhancing nucleophilicity. Conversely, electron-withdrawing groups will decrease the electron density, making the imine carbon more electrophilic and susceptible to nucleophilic attack. The effect of substituents on the reactivity of imines in dynamic covalent systems has been explored, demonstrating that even small atomic variations can significantly alter reaction rates and equilibria. nih.gov
Steric Effects: The size and shape of substituents can also influence reactivity through steric hindrance. Bulky groups near the reactive center can impede the approach of reactants, slowing down reaction rates. This is particularly relevant in catalytic reactions where the substrate must bind to the active site of a catalyst. For example, in the catalytic hydrogenation of imines using cationic aluminum complexes, the steric bulk of the ligands on the aluminum center plays a critical role in determining the catalytic activity. d-nb.infonih.gov A balance between steric and electronic factors is often necessary to achieve optimal reactivity. d-nb.info
By systematically varying the substituents on the this compound scaffold, it is possible to fine-tune its chemical properties for specific applications. This approach allows for the development of derivatives with tailored reactivity for use in areas such as materials science, catalysis, and medicinal chemistry.
Theoretical and Computational Chemistry Studies of 1,6,7 Trimethylpteridin 4 Imine
Electronic Structure Elucidation via Quantum Chemical Calculations
To understand the fundamental properties of 1,6,7-trimethylpteridin-4-imine, quantum chemical calculations, particularly Density Functional Theory (DFT), would be the primary tool. These calculations would reveal the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. Key parameters that would be determined include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-deficient regions of the molecule. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.
Atomic Charges: Calculating the partial charges on each atom would offer further insight into the molecule's polarity and the nature of its chemical bonds.
These calculations would likely be performed using a functional such as B3LYP in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to ensure a high level of accuracy.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Investigating the chemical reactions of this compound would involve the use of computational methods to map out reaction pathways and identify transition states. A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. nih.gov Its identification is key to understanding the mechanism and kinetics of a reaction. nih.gov
Computational techniques, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations, would be employed to locate the transition state structures for specific reactions, for example, its hydrolysis or reactions with biological nucleophiles. By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. This analysis is crucial for predicting the compound's stability and how it might interact and transform in different chemical environments.
Molecular Dynamics Simulations for Conformational Landscape Analysis
The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in biological systems. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. An MD simulation of this compound would involve:
System Setup: Placing the molecule in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions.
Simulation Run: Solving Newton's equations of motion for every atom in the system over a series of small time steps, typically on the order of femtoseconds, for a total simulation time of nanoseconds or even microseconds.
Trajectory Analysis: Analyzing the resulting trajectory to understand the molecule's flexibility, identify its most stable conformations, and study the transitions between them.
Structure-Property Relationship Predictions at the Molecular Level
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While a QSAR study would require a dataset of structurally similar pteridine (B1203161) derivatives with known biological activities, a QSPR study could be performed on this compound to predict various physicochemical properties based on its molecular descriptors.
These descriptors, which can be calculated using computational software, include electronic, steric, and hydrophobic parameters. By developing a mathematical model that links these descriptors to a specific property (e.g., solubility, binding affinity), it becomes possible to predict that property for new, untested compounds. For this compound, QSPR could be used to estimate properties relevant to its potential use as a drug-like molecule.
Ligand-Protein Docking and Interaction Modeling
To explore the potential of this compound as a therapeutic agent, molecular docking simulations would be performed. This computational technique predicts the preferred orientation of a ligand when it binds to a target protein. The process involves:
Preparation of Ligand and Protein: Obtaining the 3D structures of this compound (the ligand) and a biologically relevant protein target.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to systematically explore the possible binding modes of the ligand within the active site of the protein.
Scoring and Analysis: Ranking the different binding poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
These studies could hypothesize potential protein targets for this compound and provide a molecular-level understanding of its mechanism of action, guiding further experimental validation.
Advanced Spectroscopic Characterization of 1,6,7 Trimethylpteridin 4 Imine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1,6,7-Trimethylpteridin-4-imine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework.
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, protons attached to aromatic rings will resonate at different frequencies than those on methyl groups. Spin-spin coupling between adjacent protons provides information on the connectivity of the molecule.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. udel.edu The chemical shift of each carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms. udel.edu Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to enhance sensitivity, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity between protons and carbons within the molecule. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pteridine (B1203161) and Imine Moieties
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic CH | 7.0 - 9.0 |
| ¹H | Imine NH | Variable, often broad |
| ¹H | Methyl (CH₃) | 2.0 - 3.0 |
| ¹³C | Aromatic C | 110 - 160 |
| ¹³C | Imine C=N | 150 - 170 |
| ¹³C | Methyl C | 15 - 30 |
Note: The exact chemical shifts for this compound would require experimental data for the specific compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed insights into the functional groups and bonding arrangements within this compound.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes would include the C=N stretching of the imine group, C=C and C=N stretching vibrations within the pteridine ring system, and C-H stretching and bending vibrations of the methyl groups. The presence of a band around 1620 cm⁻¹ is often indicative of imine bond formation. wur.nl
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to study the electronic transitions within this compound.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε). The observed electronic transitions are typically π-π* and n-π* transitions associated with the conjugated pteridine ring system and the imine group. nih.gov The absorption properties of imines can be influenced by their chemical structure and environment. nih.govresearchgate.net
Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide insights into the electronic structure and dynamics of the excited state. The fluorescence properties of pteridine derivatives are often pH-dependent. researchgate.net
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule and identify its constituent parts. This information is crucial for confirming the identity and purity of the synthesized compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is obtained. Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure provides unequivocal proof of the molecular connectivity and conformation. rsc.org The crystal structure of related pteridine derivatives has been reported, offering insights into the packing and intermolecular forces that govern the solid-state architecture.
Advanced Hyphenated Spectroscopic Techniques
To gain a more comprehensive understanding of complex mixtures or to obtain multiple types of data from a single sample, hyphenated spectroscopic techniques are often employed. These techniques combine the separation power of chromatography with the detection capabilities of spectroscopy.
A prime example is Liquid Chromatography-Mass Spectrometry (LC-MS). In this technique, a liquid chromatograph separates the components of a mixture, and the eluting components are directly introduced into a mass spectrometer for detection and identification. This is particularly useful for analyzing the purity of this compound and for identifying any potential byproducts from its synthesis.
Biochemical and Enzymatic Interaction Studies of 1,6,7 Trimethylpteridin 4 Imine
Investigation of Enzyme-Ligand Interactions (e.g., Pteridine (B1203161) Reductases)
Research into 1,6,7-Trimethylpteridin-4-imine has identified its interaction with pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites like Leishmania. nih.gov PTR1 is a key enzyme in the parasite's pterin (B48896) and folate salvage pathway, making it a significant target for drug design. nih.gov
The binding of ligands to PTR1 occurs at a catalytic center, and the enzyme does not typically undergo major conformational changes upon binding. nih.gov The interaction of pteridine-based ligands with PTR1 is influenced by the enzyme's active site, which features flexible regions. nih.gov The presence of the cofactor NADPH is essential for creating the binding site for substrates and inhibitors. nih.gov While detailed binding affinity constants for this compound are not extensively published, its role as a ligand is established through its function as an inhibitor, which presupposes binding to the enzyme's active site.
Table 1: Summary of Enzyme-Ligand Interactions
| Enzyme | Ligand | Organism Source (Example) | Interaction Type |
|---|
Modulation of Enzymatic Activity: Inhibition and Activation Kinetics
The primary modulatory role identified for this compound is the inhibition of enzymatic activity, specifically targeting pteridine reductase 1 (PTR1). This enzyme is vital for the survival of certain parasites as it provides them with reduced pterins and folates. The inhibition of PTR1 by various compounds has been a focus of research to develop new anti-parasitic drugs.
Studies have shown that pteridine derivatives can act as inhibitors of PTR1. The inhibitory mechanism often involves the ligand competing with the natural substrate for binding to the enzyme's active site. The kinetics of this inhibition are crucial for understanding the compound's potency and mechanism of action. While specific kinetic values such as the inhibition constant (Ki) or IC50 for this compound are not widely documented in publicly accessible literature, its inhibitory role is noted in the broader context of pteridine analogs.
Table 2: Reported Enzymatic Modulation by Pteridine Analogs
| Enzyme | Modulator Type | Effect |
|---|
Interaction with Biological Macromolecules (Non-Clinical Context)
The principal biological macromolecules known to interact with this compound, based on available research, are enzymes, specifically pteridine reductases. nih.govnih.gov PTR1 itself is a homotetrameric protein, and the binding of ligands can be influenced by the protein's quaternary structure. nih.gov
Beyond its well-established interaction with PTR1, there is limited specific information regarding the binding of this compound to other non-enzymatic biological macromolecules such as structural proteins or nucleic acids in a non-clinical research setting. The focus of investigation has remained on its role within enzymatic pathways.
Elucidation of Molecular Recognition Mechanisms
The molecular recognition of pteridine-based ligands by PTR1 is dictated by specific interactions within the enzyme's active site. The binding of the pteridine ring system is a critical determinant of affinity. Structural studies of PTR1 in complex with various ligands have revealed that the pterin moiety or analogous structures form key hydrogen bonds and van der Waals interactions with amino acid residues in the active site. nih.gov
For a ligand like this compound, the trimethyl substitution pattern and the 4-imine group are expected to significantly influence its orientation and interactions within the binding pocket. The presence of a cofactor, typically NADPH, is fundamental to stabilizing the active site conformation required for ligand binding. nih.gov The interactions between the flexible substrate loop of the enzyme, the pocket-lining residues, and the ligand are mutually stabilizing. nih.gov
Role in Investigated Biochemical Pathways
In the context of investigated biochemical pathways, this compound functions as an inhibitor within the pterin and folate salvage pathways of trypanosomatid parasites. nih.govnih.gov These pathways are essential for the synthesis of vital molecules like tetrahydrobiopterin (B1682763) and tetrahydrofolate, which are necessary for parasite proliferation.
By inhibiting PTR1, the compound disrupts the parasite's ability to produce these essential reduced pterins, thereby impeding its growth and survival. This positions this compound and related compounds as tools for studying the function of these pathways and as potential leads for the development of anti-parasitic agents. The enzyme is part of the broader folate metabolism, and its inhibition can have significant downstream effects on nucleotide synthesis and other essential cellular processes in the targeted organisms.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Biopterin |
| 5,6-Dihydrobiopterin |
| 5,6,7,8-Tetrahydrobiopterin |
| CB3717 |
| NADPH |
| Tetrahydrobiopterin |
| Tetrahydrofolate |
Derivatives and Analogues of 1,6,7 Trimethylpteridin 4 Imine: Design and Synthetic Studies
Structure-Activity Relationship (SAR) in Biochemical Contexts
The structure-activity relationship (SAR) of pteridine (B1203161) derivatives is a complex and multifaceted field, with the biological activity of these compounds being highly dependent on the nature and position of their substituents. Pteridines are known to interact with a variety of biological targets, and slight modifications to the pteridine core can lead to significant changes in their pharmacological profile.
In the context of 1,6,7-Trimethylpteridin-4-imine analogues, several key structural features are likely to influence their biochemical activity. The methyl groups at positions 1, 6, and 7 are expected to impact the molecule's solubility, lipophilicity, and steric interactions with target proteins. The imine group at position 4 is a critical feature, as it can participate in hydrogen bonding and other non-covalent interactions within a biological binding site.
General SAR trends observed in related pteridine and quinazoline-4-imine series suggest that the nature of the substituents on the pteridine ring system can modulate activity against various enzymes, such as kinases and reductases. For instance, in other heterocyclic systems, the introduction of small alkyl groups can enhance binding affinity by occupying hydrophobic pockets within an enzyme's active site. Conversely, bulky substituents may lead to steric hindrance and a decrease in activity.
To illustrate potential SAR trends for hypothetical derivatives of this compound, the following data table outlines possible modifications and their predicted impact on a hypothetical enzyme inhibitory activity. It is crucial to note that this table is based on general principles and not on experimental data for this specific compound series.
| Modification | Position | Predicted Impact on Hypothetical Activity | Rationale |
| Replacement of methyl with ethyl | 1 | Potential slight decrease | Increased steric bulk may disrupt optimal binding. |
| Replacement of methyl with hydrogen | 6 | Likely decrease | Loss of hydrophobic interaction. |
| Introduction of a hydroxyl group | 7-methyl | Potential increase or decrease | Could form new hydrogen bonds but may also alter electronics and solubility. |
| Replacement of imine with amine | 4 | Significant change in activity | Alters hydrogen bonding capacity and basicity. |
| Introduction of a phenyl group | 6 | Potential for new π-stacking interactions | May increase affinity if a corresponding aromatic pocket exists in the target. |
Rational Design of Modified Pteridine Imine Structures
The rational design of novel pteridine imine structures is guided by an understanding of their potential biological targets and the principles of medicinal chemistry. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties. This process often involves computational modeling and a deep understanding of the SAR of related compounds.
One approach to the rational design of analogues of this compound would be to utilize it as a scaffold and systematically modify its substituents. For example, the methyl groups could be replaced with other alkyl or functional groups to probe the steric and electronic requirements of a target binding site. The imine functionality could also be a target for modification, for instance, by conversion to a secondary amine to alter its hydrogen-bonding capabilities and conformational flexibility.
Structure-guided design, where the three-dimensional structure of a target protein is known, offers a powerful tool for creating novel inhibitors. youtube.com By docking this compound into the active site of a relevant enzyme, researchers could identify key interactions and design modifications to enhance binding affinity. For example, if the model reveals an unoccupied pocket near the 6-methyl group, a larger substituent could be introduced to fill this space and increase potency.
Another design strategy involves the creation of hybrid molecules that combine the pteridine imine scaffold with pharmacophores from other known active compounds. This approach can lead to the development of molecules with novel mechanisms of action or improved selectivity profiles.
Synthetic Challenges and Opportunities for Derivative Libraries
The synthesis of a diverse library of this compound derivatives presents both challenges and opportunities. The construction of the pteridine core itself can be complex, often requiring multi-step sequences and careful control of reaction conditions.
One of the primary challenges in pteridine synthesis is controlling the regioselectivity of substitutions, particularly on the pyrazine (B50134) ring. The synthesis of this compound would likely involve the condensation of a substituted diaminopyrimidine with a suitable dicarbonyl compound. The availability and stability of the starting materials can also be a limiting factor.
The introduction of the imine functionality at the 4-position adds another layer of complexity. Imines can be susceptible to hydrolysis, and their formation often requires specific reaction conditions. The synthesis of derivatives with various substituents on the imine nitrogen would necessitate the use of a range of primary amines in the final synthetic step.
Despite these challenges, the synthesis of pteridine derivative libraries offers significant opportunities for drug discovery. The development of efficient and versatile synthetic routes would enable the rapid generation of a wide array of analogues for biological screening. Modern synthetic techniques, such as microwave-assisted synthesis and solid-phase synthesis, could be employed to accelerate the library production process.
The following table summarizes some potential synthetic routes and the associated challenges and opportunities for creating derivatives of this compound.
| Synthetic Approach | Description | Challenges | Opportunities |
| Linear Synthesis | Step-by-step construction of the pteridine core followed by functionalization. | Can be lengthy and low-yielding. | Allows for precise control over the introduction of substituents. |
| Convergent Synthesis | Synthesis of key fragments followed by their assembly. | Requires careful planning of the disconnection strategy. | Can be more efficient for complex derivatives. |
| Combinatorial Synthesis | Parallel synthesis of multiple derivatives on a solid support. | Requires the development of robust solid-phase chemistry. | Enables the rapid generation of large and diverse libraries. |
Stereochemical Aspects in Derivative Synthesis
Stereochemistry plays a crucial role in the biological activity of many small molecules, and the synthesis of pteridine derivatives is no exception. While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to enantiomers with distinct pharmacological properties.
Chiral centers can be introduced at various positions in the pteridine scaffold. For example, if one of the methyl groups were replaced with a more complex substituent containing a stereocenter, the resulting molecule would exist as a pair of enantiomers. It is well-established in medicinal chemistry that enantiomers can have different potencies, efficacies, and even different mechanisms of action.
The synthesis of single enantiomers of chiral pteridine derivatives is a significant challenge. One approach is to use chiral starting materials in the synthesis. Alternatively, a racemic mixture can be synthesized and then resolved into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
Asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other, is a powerful tool for accessing enantiomerically pure compounds. The development of stereoselective synthetic methods for pteridine derivatives would be a major advance in the field, enabling a more detailed exploration of the impact of stereochemistry on their biological activity.
Future Research Directions and Unexplored Avenues for 1,6,7 Trimethylpteridin 4 Imine
Development of Novel Methodologies for Pteridine (B1203161) Imine Synthesis
The synthesis of pteridine derivatives can be approached through various routes, often starting from pyrimidine (B1678525) or pyrazine (B50134) precursors. researchgate.net A common method involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. For the specific synthesis of 1,6,7-trimethylpteridin-4-imine, a potential starting point could be the reaction of 4,5-diamino-6-methylpyrimidine with 2,3-butanedione (B143835) (diacetyl), followed by a subsequent amination step to form the 4-imine.
However, to advance the study of this specific compound and its analogs, the development of more novel and efficient synthetic methodologies is crucial. Future research should focus on:
One-Pot Reactions: Designing multi-component reactions where the pteridine core formation and imination occur in a single step would significantly streamline the synthesis, improve yields, and reduce waste. nih.gov
Catalytic Approaches: Exploring transition metal or organocatalyzed reactions could offer milder reaction conditions and greater functional group tolerance, allowing for the synthesis of a wider range of derivatives. nih.gov
Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. mdpi.com Investigating the use of enzymes, such as imine reductases or transaminases in reverse, could lead to the stereoselective synthesis of chiral pteridine imine derivatives. mdpi.commdpi.com A novel enzymatic method for imine synthesis using D-amino acid oxidase has been reported, which could be explored for pteridine imines. mdpi.com
A summary of potential synthetic approaches is presented in the table below:
| Synthetic Approach | Description | Potential Advantages |
| Classical Condensation | Reaction of a substituted 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, followed by amination. | Established and understood reaction pathway. |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, and cost-effectiveness. nih.gov |
| Catalytic Synthesis | Utilization of transition metals or small organic molecules to catalyze the reaction. | Milder reaction conditions, higher yields, and broader substrate scope. nih.gov |
| Enzymatic Synthesis | Employing enzymes to carry out specific synthetic transformations. | High selectivity, environmentally friendly, and potential for stereocontrol. mdpi.com |
In-depth Mechanistic Studies of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing reaction conditions and designing new derivatives. Future mechanistic studies should aim to elucidate:
The Imination Step: A detailed investigation into the mechanism of the formation of the 4-imine from the corresponding 4-oxo-pteridine or a suitable precursor. This would involve identifying key intermediates and transition states.
Tautomerism: Pteridine imines can exist in different tautomeric forms. Spectroscopic and computational studies are needed to determine the predominant tautomer of this compound under various conditions, as this will significantly influence its chemical reactivity and biological interactions.
Reaction Kinetics: Studying the kinetics of the synthetic reactions will provide valuable data for process optimization and scale-up.
Advanced Computational Insights into Reactivity and Interactions
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and interaction of molecules. For this compound, future computational work should focus on:
Molecular Modeling and Docking: In the absence of extensive experimental data, molecular modeling can predict the three-dimensional structure of the molecule and its potential binding modes with various biological targets. Docking studies can help identify potential protein targets and guide the design of more potent and selective analogs.
Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. nih.gov These calculations can also predict spectroscopic properties, aiding in the characterization of the compound. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM simulations can provide a detailed picture of the interactions between this compound and its potential biological targets at the atomic level, taking into account the dynamic nature of the protein environment.
Expanding the Scope of Biochemical Target Investigations
Pteridine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. nih.gov The antitumor activity of pteridine-based compounds is one of the most studied therapeutic potentials. nih.govglobalresearchonline.net Given that many pteridines act as enzyme inhibitors, a key area of future research for this compound is the systematic screening against various enzyme families. ijrpr.comnumberanalytics.com
Potential biochemical targets for investigation include:
Kinases: Many kinase inhibitors feature a heterocyclic core. Screening this compound against a panel of kinases could reveal potential anticancer or anti-inflammatory activity.
Dihydrofolate Reductase (DHFR): DHFR is a well-established target for pteridine-based drugs like methotrexate. ijrpr.comglobalresearchonline.net Investigating the inhibitory potential of this compound against DHFR from various organisms could lead to the development of new anticancer or antimicrobial agents.
Monoamine Oxidase (MAO): Given the structural similarities to some MAO inhibitors, evaluating the effect of this compound on MAO-A and MAO-B activity could be a fruitful avenue for neurological drug discovery.
The following table outlines potential biochemical targets and their relevance:
| Potential Target | Biological Relevance | Therapeutic Area |
| Kinases | Involved in cell signaling, proliferation, and inflammation. | Cancer, Inflammatory Diseases |
| Dihydrofolate Reductase (DHFR) | Essential for nucleotide synthesis. ijrpr.comglobalresearchonline.net | Cancer, Infectious Diseases |
| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of monoamines. | Neurological Disorders |
| Pteridine-dependent enzymes | Involved in various metabolic pathways. numberanalytics.com | Metabolic Disorders |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 1,6,7-Trimethylpteridin-4-imine, and how should data interpretation address potential ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, focusing on imine proton shifts (~δ 8-10 ppm) and methyl group environments (δ 1.5-3 ppm). Discrepancies between experimental and theoretical spectra may arise from tautomerism or solvent effects, requiring DFT calculations for validation . High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis verifies purity. Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in substituent positioning .
Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?
- Methodological Answer : Condensation reactions between 4,5-diaminopyrimidine derivatives and ketones (e.g., acetone) under acidic catalysis (HCl/EtOH) are standard. Key parameters include temperature control (60-80°C) and stoichiometric excess of methylating agents. Byproducts like N-methylated isomers are mitigated via gradient HPLC purification (C18 column, acetonitrile/water mobile phase). Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : Solubility tests in polar (water, DMSO) and nonpolar solvents (hexane) reveal pH-dependent behavior. The compound is stable in neutral aqueous solutions but hydrolyzes in strongly acidic/basic conditions (pH < 2 or > 10), forming pteridine derivatives. Stability studies using accelerated degradation protocols (40°C/75% RH) over 4 weeks, analyzed via HPLC, guide storage recommendations (inert atmosphere, -20°C) .
Advanced Research Questions
Q. How do electronic effects of methyl substituents influence the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity. Methyl groups at positions 1, 6, and 7 increase electron density at the imine nitrogen, favoring [4+2] cycloaddition with dienophiles like maleic anhydride. Experimental validation via kinetic studies (UV-Vis monitoring at 300 nm) and product characterization (NMR/IR) is essential .
Q. What mechanistic pathways explain contradictory data on the compound’s antioxidant activity in different in vitro assays?
- Methodological Answer : Discrepancies between DPPH radical scavenging and FRAP assays may stem from pH sensitivity or solvent interactions. Control experiments should isolate variables:
- DPPH : Conduct assays in ethanol (λ = 517 nm) with ascorbic acid as a positive control.
- FRAP : Use acetate buffer (pH 3.6) and measure Fe³⁺ reduction at 593 nm.
Statistical analysis (ANOVA) identifies significant outliers, while LC-MS detects degradation products interfering with results .
Q. How can computational models predict the binding affinity of this compound to biological targets like dihydrofolate reductase (DHFR)?
- Methodological Answer : Molecular docking (AutoDock Vina) with DHFR crystal structures (PDB: 1RA2) evaluates binding poses. Key parameters:
- Grid Box : Center on NADPH-binding site (coordinates x=15.7, y=2.3, z=22.1).
- Scoring Function : Analyze Van der Waals and electrostatic interactions.
Experimental validation via surface plasmon resonance (SPR) quantifies dissociation constants (KD), with SPR data normalized to reference inhibitors (methotrexate) .
Methodological Recommendations
- Experimental Design : Use mixed-methods approaches (e.g., kinetic studies paired with computational modeling) to address mechanistic contradictions .
- Data Validation : Triangulate NMR, HRMS, and X-ray data to confirm structural assignments .
- Advanced Studies : Incorporate in vivo models (e.g., zebrafish embryos) to evaluate bioavailability and toxicity, correlating with in silico ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
